2-(4-Chlorophenyl)pteridin-4(1H)-one

Beschreibung

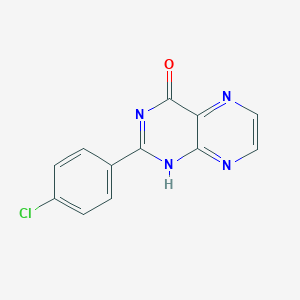

2-(4-Chlorophenyl)pteridin-4(1H)-one is a nitrogen-containing heterocyclic compound featuring a pteridinone core substituted with a 4-chlorophenyl group at position 2.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)10-16-11-9(12(18)17-10)14-5-6-15-11/h1-6H,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZJFKFNPPDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450173 | |

| Record name | 2-(4-Chlorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155513-86-3 | |

| Record name | 2-(4-Chlorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of 4,5-Diamino-6-hydroxypyrimidine with Dicarbonyl Compounds

The foundational step in pteridine synthesis involves cyclocondensation of 4,5-diamino-6-hydroxypyrimidine with dicarbonyl reagents. For example, reaction with butane-2,3-dione in glacial acetic acid under reflux yields 6,7-dimethylpteridin-4-ol, a precursor to chlorinated derivatives. This step achieves a 54.32% yield, with the hydroxyl group at position 4 serving as a handle for subsequent functionalization.

Table 1: Cyclization Conditions and Outcomes

Chlorination of Pteridin-4-ol Derivatives

Chlorination at position 4 is achieved using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). For instance, treating 6,7-dimethylpteridin-4-ol with POCl₃ at 120°C generates 4-chloro-6,7-dimethylpteridine in 58.23% yield. This exothermic reaction requires careful temperature control to avoid side reactions.

Mechanistic Insight : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the hydroxyl group with chlorine via a two-step process: (i) protonation of the hydroxyl group, and (ii) nucleophilic displacement by chloride.

Installation of the 4-Chlorophenyl Substituent

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro group on the pteridine ring undergoes substitution with 4-chloroaniline in DMF at room temperature. This reaction proceeds via a concerted mechanism, where the aromatic amine attacks the electron-deficient carbon at position 4, displacing chloride. The product, N-(4-chlorophenyl)-6,7-dimethylpteridin-4-amine, is isolated in 58.23% yield after precipitation in ice-cold water.

Table 2: Substitution Reaction Parameters

Alternative Coupling Strategies

While NAS is predominant, cross-coupling reactions (e.g., Suzuki-Miyaura) could theoretically introduce the 4-chlorophenyl group at position 2. However, no examples are reported in the provided sources. Future research might explore palladium-catalyzed couplings using 2-bromopteridin-4-one and 4-chlorophenylboronic acid.

Oxidation to Pteridin-4-one

Hydrolysis of Chlorinated Intermediates

The ketone at position 4 is accessible via hydrolysis of 4-chloropteridine derivatives. For example, refluxing 4-chloro-6,7-dimethylpteridine in aqueous HCl converts the chloride to a hydroxyl group, which is subsequently oxidized to a ketone. This method mirrors protocols used in trifluoroethanone synthesis, where HCl/acetic acid mixtures facilitate deprotection.

Critical Parameters :

-

Acid Concentration : A 2:1 ratio of acetic acid to HCl ensures protonation of the leaving group.

-

Temperature : Heating to 75°C for 4 hours drives the reaction to completion.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)pteridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine N-oxides.

Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Pteridine N-oxides.

Reduction: Dihydro or tetrahydro pteridine derivatives.

Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(4-Chlorophenyl)pteridin-4(1H)-one

The synthesis of this compound typically involves the reaction of appropriate pteridine derivatives with chlorinated phenyl compounds. Various methods have been reported, including:

- Condensation Reactions : Utilizing starting materials like 4-chloroaniline and pteridine derivatives in the presence of suitable reagents such as phosphoryl chloride and dimethylformamide (DMF) to achieve desired substitutions on the pteridine ring system .

- Multi-step Synthetic Routes : These often involve intermediate compounds that undergo further transformations to yield the final product. For instance, the synthesis may begin with 4,5-diamino-6-hydroxypyrimidine, leading to various substituted pteridines .

Antiviral Properties

Research has indicated that certain pteridine derivatives, including this compound, exhibit antiviral properties. Specifically, they have been explored for their efficacy against viruses of the Flaviviridae family, such as Hepatitis C virus (HCV). The compounds demonstrated selective inhibition of viral replication without significant activity against other RNA viruses like HIV .

Antitubercular Activity

A study highlighted the potential of pteridine derivatives as anti-tuberculosis agents. The synthesized derivatives were evaluated against drug-resistant strains of Mycobacterium tuberculosis. Results showed that some compounds exhibited significant anti-TB activity comparable to standard treatments like streptomycin and ciprofloxacin .

Antitumor Activity

Pteridine derivatives have also been investigated for their antitumor properties. The structural modifications around the pteridine core can enhance selectivity for tumor cells while minimizing toxicity to normal cells. This aspect is crucial in cancer therapy where targeted action can lead to better patient outcomes .

Therapeutic Applications

The applications of this compound extend into several therapeutic areas:

- Antiviral Medications : As mentioned, its role in inhibiting HCV makes it a candidate for developing antiviral drugs aimed at treating viral infections.

- Anti-Tuberculosis Agents : Given the rising incidence of drug-resistant tuberculosis, compounds like this compound could provide alternative therapeutic options.

- Cancer Therapy : The potential antitumor activity positions this compound as a candidate for further development in oncology.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)pteridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Heterocyclic Core Variations

Pyridinone Derivatives: Example: 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)

- Structure: Pyridinone core with dual 4-chlorophenyl groups and methyl substituents.

- Activity : Demonstrates antifungal activity against Candida albicans, attributed to the free -NH- linker and para-substituted aromatic moieties .

- Molecular Weight : 396.25 g/mol (C₁₉H₁₅Cl₂N₃O).

Triazine Derivatives :

- Example : (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

- Structure : Triazine core with methoxy and vinyl substituents.

- Activity : Antifungal properties, likely due to the planar triazine ring enhancing membrane penetration .

Pteridinone Derivatives: Example: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

- Structure: Pteridinone core with a 5-chloro-2-fluorophenyl substituent.

- Molecular Formula : C₁₂H₆ClFN₄O.

- Key Features: Fluorine substitution may improve lipophilicity and bioavailability compared to non-fluorinated analogs .

Substituent Position and Electronic Effects

Physicochemical Properties

The following table summarizes key data for the target compound and its analogs:

*Predicted values for the target compound are based on structural analogs.

Biologische Aktivität

2-(4-Chlorophenyl)pteridin-4(1H)-one, also known by its CAS number 155513-86-3, is a pteridine derivative that has garnered attention due to its potential biological activities. Pteridines are a class of compounds that play significant roles in various biological processes, and modifications to their structure can lead to diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is . Its structure features a pteridine core with a chlorophenyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may influence several biochemical pathways, including:

- Cell Proliferation : The compound shows potential anti-proliferative effects on cancer cell lines, suggesting it may inhibit tumor growth.

- Apoptosis Induction : It has been observed to induce apoptosis in certain cell types, which is vital for cancer therapy.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it inhibited cell growth in A549 (lung cancer) and MDA-MB-231 (breast cancer) cells with IC50 values in the low micromolar range.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.

Case Studies

- Cytotoxicity Assays : A study conducted on the cytotoxic effects of this compound revealed significant inhibition of cell viability in human glioblastoma cell lines. The findings indicated an IC50 value of approximately 5 µM, highlighting its potential as an anticancer agent.

- Antimicrobial Testing : In a comparative study against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial assessments suggest it has favorable absorption characteristics and moderate bioavailability. Further research is needed to elucidate its metabolic pathways and excretion routes.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)pteridin-4(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like 4-chlorobenzaldehyde derivatives with pteridine intermediates. A one-pot multicomponent reaction under acidic conditions (e.g., HCl or acetic acid) is commonly employed, with solvent choice (e.g., ethanol or DMF) critically affecting reaction kinetics and byproduct formation . For example, highlights the use of methanol and sodium acetate buffer (pH 4.6) in purification, which can mitigate side reactions . Characterization via -NMR and HPLC (as in ) ensures purity validation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : X-ray crystallography using SHELX (e.g., SHELXL for refinement) remains the gold standard for resolving molecular geometry and confirming the chlorophenyl substitution pattern . For non-crystalline samples, - and -NMR (as in ) are essential for verifying proton environments and carbonyl groups . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups and molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anisotropic displacement or twinning, for this compound?

- Methodological Answer : Twinning or disorder in crystals can be addressed using SHELXD for structure solution and WinGX for post-refinement analysis. notes that SHELXL is robust for high-resolution data but may struggle with severe twinning, necessitating alternative software like PLATON for twin-law identification . For anisotropic displacement, ORTEP for Windows ( ) visualizes thermal ellipsoids, guiding manual adjustments during refinement .

Q. What strategies optimize the biological activity of this compound derivatives in drug discovery pipelines?

- Methodological Answer : Structure-activity relationship (SAR) studies, as in , demonstrate that substituents on the pteridinone core (e.g., pyrimidin-2(1H)-one spacers) enhance cytotoxicity against cancer cell lines . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like VEGFR-2, while ADMET profiling (via SwissADME) identifies pharmacokinetic liabilities early in design . further highlights the importance of in vivo models for validating efficacy and toxicity .

Q. How do solvent polarity and catalyst selection impact the regioselectivity of reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the chlorophenyl group, while non-polar solvents (e.g., toluene) stabilize π-π interactions during cyclization. notes that trifluoromethyl groups in analogous compounds require Lewis acid catalysts (e.g., BF₃·Et₂O) to direct regioselectivity . Kinetic studies using HPLC-MS can track intermediate formation and optimize catalyst loading .

Q. What experimental approaches reconcile discrepancies between in silico predictions and in vitro biological data for this compound?

- Methodological Answer : Discrepancies often arise from oversimplified docking models. Integrating molecular dynamics simulations (e.g., GROMACS) accounts for protein flexibility and solvent effects, improving correlation with in vitro assays . emphasizes validating docking results with competitive ELISA or surface plasmon resonance (SPR) to measure binding constants experimentally .

Data Analysis and Mechanistic Questions

Q. How can researchers design robust assays to probe the mechanistic role of this compound in enzyme inhibition?

- Methodological Answer : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determinations. and recommend combining enzymatic assays with cellular models (e.g., HepG2 or MCF-7 lines) to confirm target engagement . For irreversible inhibitors, mass spectrometry identifies covalent adduct formation .

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate EC₅₀ values. uses ANOVA with post-hoc Tukey tests to compare derivative activities, ensuring significance thresholds (p < 0.05) are met . Bootstrap resampling accounts for variability in triplicate measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.